molecular formula C9H13ClN2O B3220247 3-[(Methylamino)methyl]benzamide hydrochloride CAS No. 1193389-19-3

3-[(Methylamino)methyl]benzamide hydrochloride

Cat. No. B3220247
CAS RN: 1193389-19-3
M. Wt: 200.66
InChI Key: MZYJOTIJYROUSJ-UHFFFAOYSA-N
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Description

3-[(Methylamino)methyl]benzamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 . It is used in proteomics research .


Molecular Structure Analysis

The IUPAC name for this compound is 3-[(Methylamino)methyl]benzamide hydrochloride . The InChI code is 1S/C9H12N2O.ClH/c1-11-6-7-3-2-4-8(5-7)9(10)12;/h2-5,11H,6H2,1H3,(H2,10,12);1H .


Physical And Chemical Properties Analysis

3-[(Methylamino)methyl]benzamide hydrochloride is a powder at room temperature .

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide (BTA) derivatives, which share structural similarities with "3-[(Methylamino)methyl]benzamide hydrochloride," are fundamental in supramolecular chemistry. These compounds self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. This behavior is exploited in nanotechnology, polymer processing, and biomedical applications, showcasing the material's versatility and potential for creating complex, functional supramolecular architectures (Cantekin, de Greef, & Palmans, 2012).

Environmental Monitoring

Research on benzophenone-3 (BP-3), a compound related to "3-[(Methylamino)methyl]benzamide hydrochloride," highlights its widespread use in consumer products and its environmental impact. BP-3's persistence and bioaccumulation potential raise concerns about its effects on aquatic ecosystems. Studies focusing on its physicochemical properties, toxicokinetics, and environmental occurrence offer insights into the risk it poses to water bodies. This underscores the importance of monitoring and managing chemicals similar to "3-[(Methylamino)methyl]benzamide hydrochloride" in the environment (Kim & Choi, 2014).

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methyl]benzamide hydrochloride is not explicitly mentioned in the sources I found. It’s used in proteomics research, which suggests it may interact with proteins in some way .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

3-(methylaminomethyl)benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-11-6-7-3-2-4-8(5-7)9(10)12;/h2-5,11H,6H2,1H3,(H2,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYJOTIJYROUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1193389-19-3
Record name 3-[(methylamino)methyl]benzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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